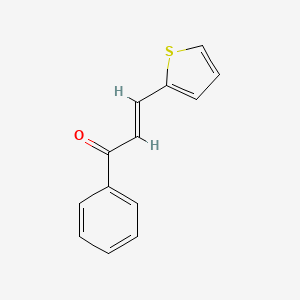

2-Propen-1-one, 1-phenyl-3-(2-thienyl)-

Description

Contextualization within Chalcone (B49325) Chemistry and Natural Products Research

Chalcones, chemically defined as 1,3-diaryl-2-propen-1-ones, form a vital subclass of the flavonoid family of phenolic compounds. acs.orgnih.gov These molecules are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. biointerfaceresearch.comfrontiersin.org Chalcones are widely distributed in the plant kingdom and are found in fruits, vegetables, spices, and teas. acs.orgnih.gov They are considered key biosynthetic precursors to all other flavonoids, which are a major class of natural products. acs.orgresearchgate.net

The inherent structure of chalcones is readily accessible through laboratory synthesis, most commonly via the Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde. biointerfaceresearch.comsysrevpharm.org This synthetic accessibility, combined with the wide array of biological activities exhibited by naturally occurring chalcones, has spurred extensive research into synthetic chalcone derivatives. nih.gov Natural and synthetic chalcones have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. nih.govbiointerfaceresearch.comfrontiersin.org The exploration of chalcones from natural sources continues to provide novel molecular scaffolds for drug discovery and development. frontiersin.orgresearchgate.net

Significance of Thiophene (B33073) Heterocycle in Chalcone Scaffold Design

The incorporation of heterocyclic rings into the chalcone framework is a common strategy in medicinal chemistry to create novel compounds with enhanced or specific biological activities. acs.orgresearchgate.net Among various heterocycles, thiophene, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged scaffold". nih.gov The inclusion of a thiophene ring in place of a phenyl ring in a chalcone, such as in 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-, is a significant design choice for several reasons.

Overview of Research Trajectories for 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-

The specific compound 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- is a classic example of a heterocyclic chalcone where one of the phenyl rings has been replaced by a thiophene ring. Research on this molecule and its close analogs has generally followed trajectories focused on its synthesis and subsequent evaluation for various biological activities as part of larger compound libraries.

The primary synthesis route for this compound is the base-catalyzed Claisen-Schmidt condensation between 2-acetylthiophene (B1664040) and benzaldehyde. researchgate.net Variations of this method are frequently employed to generate series of thienyl chalcones for screening purposes. sysrevpharm.org

Once synthesized, research has explored its potential in several areas of medicinal chemistry. For instance, thienyl chalcones, including the title compound, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. sysrevpharm.org Other research directions have included investigating their potential as inhibitors of specific enzymes. For example, chalcones with a thiophene scaffold have been designed and studied for their inhibitory activity against enzymes like monoamine oxidases (MAOs), which are targets for neurodegenerative diseases. researchgate.net Furthermore, studies on thienyl chalcones have explored their antimicrobial and anti-inflammatory properties. acs.orgrsc.org While comprehensive studies dedicated solely to 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- are not extensively documented, its consistent inclusion in broader studies highlights its role as a fundamental structure in the ongoing exploration of thienyl chalcones for potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDDOTFTMZJIEM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2910-81-8 | |

| Record name | MLS002704251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Mechanistic Reaction Chemistry of 2 Propen 1 One, 1 Phenyl 3 2 Thienyl

Established Synthetic Routes

The most prominent and widely utilized method for synthesizing 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- and related chalcones is the Claisen-Schmidt condensation. taylorandfrancis.com

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between a ketone possessing α-hydrogens and an aromatic aldehyde that lacks them. vedantu.combyjus.com For the specific synthesis of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-, the reactants are acetophenone (B1666503) and 2-thiophene-carboxaldehyde. scielo.brutm.my This crossed aldol (B89426) condensation is highly effective due to the differential reactivity of the carbonyl compounds and the stability of the resulting conjugated system. gordon.edu

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695). propulsiontechjournal.comnih.gov The mechanism proceeds through several key steps:

Enolate Formation: The base abstracts an acidic α-hydrogen from acetophenone, forming a resonance-stabilized enolate ion. byjus.comyoutube.com This step is crucial as ketones are generally less reactive than aldehydes towards nucleophilic attack. gordon.edu

Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-thiophene-carboxaldehyde. youtube.comchemistnotes.com This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).

Dehydration: The intermediate aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heat, to yield the final α,β-unsaturated ketone product. vedantu.comgordon.edu This dehydration step is thermodynamically driven by the formation of an extended conjugated system involving the phenyl ring, the propenone backbone, and the thienyl ring.

The efficiency and yield of the Claisen-Schmidt condensation for synthesizing 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- can be significantly influenced by the choice of catalyst, solvent, and energy input. Research has focused on optimizing these parameters to improve reaction rates, yields, and environmental friendliness.

Catalytic Systems: While traditional homogeneous bases like NaOH and KOH are effective, they can present challenges in product purification and waste disposal. digitellinc.com This has led to the exploration of heterogeneous and more sustainable catalysts.

Solid Base Catalysts: Nanocrystalline metal oxides and hydrotalcites have demonstrated excellent catalytic activity. digitellinc.comresearchgate.netresearchgate.net Their recyclable nature and the potential for solvent-free reactions make them attractive alternatives. digitellinc.com For instance, solid NaOH (20 mol%) has been shown to be an effective catalyst under solvent-free conditions. nih.gov

Acid Catalysts: Acid catalysis, using reagents like HCl, is also a viable method, though it can sometimes lead to side reactions, particularly with sensitive substrates. researchgate.netnih.govunimi.it

Reaction Solvents and Conditions: The choice of solvent and reaction conditions plays a pivotal role in the synthesis.

Conventional Methods: Traditionally, the reaction is carried out in ethanol at temperatures around 50°C for several hours. taylorandfrancis.com

Microwave Irradiation: This technique significantly reduces reaction times, often from hours to minutes, while providing excellent yields. frontiersin.orgredalyc.org

Ultrasonic Irradiation: Sonochemical methods, which utilize ultrasonic waves, can also enhance reaction rates. taylorandfrancis.compropulsiontechjournal.com

Solvent-Free Synthesis: Conducting the reaction without a solvent (neat) or under mechanochemical conditions (e.g., grinding or ball milling) represents a greener approach by minimizing solvent waste. nih.govfrontiersin.orgrsc.org

| Catalyst System | Solvent/Condition | Key Advantages | Reference |

|---|---|---|---|

| NaOH / KOH | Ethanol, Room Temp to 50°C | Classical, well-established method | taylorandfrancis.comnih.gov |

| Solid NaOH | Solvent-free | Reduced waste, easy workup | nih.gov |

| Hydrotalcites / Metal Oxides | Microwave Irradiation | High efficiency, rapid reaction, recyclable catalyst | digitellinc.comresearchgate.netresearchgate.net |

| Mg(HSO4)2 | Solvent-free, Mechanical Stirring | Greener alternative, applicable to industrial scale | rsc.org |

Advanced Synthetic Strategies and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for chalcone (B49325) synthesis. These strategies aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rjpn.org

For the synthesis of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-, several green approaches have been successfully applied:

Microwave-Assisted Synthesis: As noted, microwave irradiation is a popular green method that dramatically shortens reaction times and often improves yields compared to conventional heating. propulsiontechjournal.comfrontiersin.org Prabhakar et al. developed a protocol using KOH as a catalyst under solvent-free microwave conditions, achieving excellent yields in just 5 minutes. frontiersin.org

Solvent-Free and Solid-State Reactions: Eliminating the solvent is a key principle of green chemistry. rjpn.org The Claisen-Schmidt condensation can be performed by simply grinding the reactants (acetophenone and 2-thiophene-carboxaldehyde) with a solid base catalyst like NaOH or using mechanochemical systems like ball milling. nih.govrsc.org

Use of Green Solvents: When a solvent is necessary, eco-friendly options are preferred. Glycerin, a biodegradable and non-toxic solvent, has been successfully used for chalcone synthesis, often leading to high product yields. scielo.brpropulsiontechjournal.com

Biocatalysis and Organocatalysis: The use of enzymes or small organic molecules as catalysts is an emerging area. For instance, bio-organic complexes like Zn(l-proline)₂ have been used as green catalysts in water. frontiersin.org

| Green Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Using microwave energy to heat the reaction mixture. | Drastically reduced reaction time, improved energy efficiency, often higher yields. | propulsiontechjournal.comfrontiersin.org |

| Solvent-Free Grinding | Reactants are ground together with a solid catalyst without any solvent. | Eliminates solvent waste, simple procedure, cost-effective. | propulsiontechjournal.comnih.govrsc.org |

| Glycerin as Solvent | Using glycerin as a biodegradable and recyclable reaction medium. | Environmentally benign, can lead to high product yields. | scielo.brpropulsiontechjournal.com |

| Ultrasound Irradiation | Using ultrasonic waves to promote the reaction. | Reduces reaction time and temperature. | taylorandfrancis.compropulsiontechjournal.com |

Chemical Reactivity and Transformation Pathways

The reactivity of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- is dominated by the electrophilic nature of its α,β-unsaturated carbonyl system. This moiety contains two primary electrophilic sites: the carbonyl carbon and the β-carbon.

Nucleophilic Addition: This is a characteristic reaction of carbonyl compounds. byjus.com Due to the conjugated system, nucleophiles can attack in two ways:

1,2-Addition (Direct Addition): Strong, hard nucleophiles (like organolithium or Grignard reagents) tend to attack the electrophilic carbonyl carbon directly. This breaks the C=O π-bond, and after protonation, yields an allylic alcohol. masterorganicchemistry.com

1,4-Addition (Conjugate or Michael Addition): Softer nucleophiles (like amines, thiols, or enolates) preferentially attack the β-carbon of the double bond. nih.gov This leads to the formation of an enolate intermediate, which then tautomerizes to the more stable keto form, resulting in a saturated ketone product.

Electrophilic Addition: The electron-rich C=C double bond can react with electrophiles. libretexts.org A common example is the addition of hydrogen halides (HX). The mechanism involves the protonation of the double bond to form the most stable carbocation intermediate, followed by the attack of the halide anion. libretexts.orgpressbooks.pub According to Markovnikov's rule, the hydrogen atom will add to the carbon that results in the more stable carbocation. pressbooks.pub Nitration with a mixture of sulfuric and nitric acid is another electrophilic reaction, which can occur on the aromatic rings. orientjchem.org

Oxidation: The double bond and carbonyl group of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- can be targeted by various oxidizing agents.

Oxidation with reagents like trichloroisocyanuric acid (TCICA) can lead to the cleavage of the double bond, potentially forming products such as benzoic acid and a derivative of phenylacetaldehyde. niscpr.res.in

Peroxidase-catalyzed oxidation can lead to more complex products, including the formation of flavonol and aurone-type structures through cyclization pathways. nih.gov The presence of hydroxyl groups on the chalcone scaffold significantly influences the oxidation products. unimi.itnih.gov

Reduction: The selective reduction of either the C=C double bond or the C=O carbonyl group, or the complete reduction of both, can be achieved using different reducing systems.

Selective C=C Reduction: Catalytic transfer hydrogenation using systems like xanthate/formic acid or catalytic hydrogenation with specific catalysts can selectively reduce the double bond to yield the corresponding saturated ketone, 1-phenyl-3-(2-thienyl)propan-1-one. acs.org

Selective C=O Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can selectively reduce the carbonyl group to a hydroxyl group, yielding the allylic alcohol, 1-phenyl-3-(2-thienyl)prop-2-en-1-ol. ingentaconnect.com

Complete Reduction: Stronger reducing agents or different catalytic systems, such as ammonium (B1175870) formate (B1220265) with palladium on carbon (Pd/C) or nickel boride, can reduce both the double bond and the carbonyl group simultaneously to produce the saturated alcohol, 1-phenyl-3-(2-thienyl)propan-1-ol. ingentaconnect.comresearchgate.netresearchgate.net

| Transformation | Reagent/Condition | Primary Product | Reference |

|---|---|---|---|

| C=C Reduction | Xanthate / Formic Acid | 1-Phenyl-3-(2-thienyl)propan-1-one | acs.org |

| C=O Reduction | NaBH4 / MeOH | 1-Phenyl-3-(2-thienyl)prop-2-en-1-ol | ingentaconnect.com |

| Complete Reduction (C=C and C=O) | Ammonium Formate / Pd-C | 1-Phenyl-3-(2-thienyl)propan-1-ol | ingentaconnect.comresearchgate.net |

| Oxidative Cleavage | Trichloroisocyanuric acid (TCICA) | Benzoic acid and Phenylacetaldehyde derivatives | niscpr.res.in |

Cycloaddition Reactions

The α,β-unsaturated ketone framework of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-, also known as thienyl chalcone, renders it an excellent substrate for cycloaddition reactions. These reactions are powerful tools in organic synthesis for constructing cyclic compounds. In particular, this chalcone readily participates in [3+2] cycloadditions, a type of 1,3-dipolar cycloaddition, to form five-membered heterocyclic rings. mdpi.com These reactions involve the combination of a three-atom dipole (the 1,3-dipolar component) with a two-atom dipolarophile (the alkene part of the chalcone). libretexts.org

The most prominent examples involve reactions with hydrazine (B178648) derivatives to yield pyrazolines and with nitrile oxides to form isoxazolines. researchgate.netorganic-chemistry.org These heterocyclic systems are of significant interest due to their prevalence in medicinally important compounds. nih.govrevistabionatura.org

The reaction of thienyl chalcones with hydrazine hydrate (B1144303) or substituted hydrazines is a well-established and straightforward method for the synthesis of 2-pyrazolines. chim.it The reaction is typically catalyzed by acid, such as acetic acid, and proceeds by initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization. chim.it The presence of the electron-withdrawing carbonyl group and the activating thienyl and phenyl rings facilitates this transformation. A variety of substituted pyrazolines can be synthesized by choosing the appropriate hydrazine reactant. arabjchem.org

Similarly, 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- can act as the dipolarophile in reactions with nitrile oxides, which are often generated in situ from the oxidation of aldoximes. organic-chemistry.orgorganic-chemistry.org This [3+2] cycloaddition leads to the formation of 3,5-disubstituted isoxazolines. researchgate.net The regioselectivity of this reaction is high, consistently yielding the 3,5-disubstituted product. researchgate.net This method provides an efficient route to isoxazoline (B3343090) derivatives bearing both phenyl and thienyl moieties. organic-chemistry.orgnih.gov

Table 1: Synthesis of Pyrazoline Derivatives via [3+2] Cycloaddition

| Dipolarophile | 1,3-Dipole Source | Solvent/Catalyst | Product | Ref. |

|---|---|---|---|---|

| 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- | Hydrazine Hydrate | Acetic Acid / Methanol | 5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole | revistabionatura.org |

| 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- | Phenylhydrazine (B124118) | Acetic Acid / Ethanol | 1,5-diphenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole | chim.it |

| 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- | Thiosemicarbazide | Sodium Hydroxide / Ethanol | 5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | researchgate.net |

Table 2: Synthesis of Isoxazoline Derivatives via [3+2] Cycloaddition

| Dipolarophile | Nitrile Oxide Precursor | Oxidant/Conditions | Product | Ref. |

|---|---|---|---|---|

| 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- | Benzaldehyde Oxime | N-Chlorosuccinimide (NCS) / Base | 3,5-diphenyl-4-(2-thienylcarbonyl)isoxazoline (after rearrangement) | organic-chemistry.org |

| 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- | Hydroxylamine Sulfate / Aldehyde | Hypervalent Iodine (cat.), m-CPBA | 3-(Aryl)-5-phenyl-4-(2-thienylcarbonyl)isoxazoline (after rearrangement) | organic-chemistry.org |

Role as Key Intermediate in Organic Synthesis

2-Propen-1-one, 1-phenyl-3-(2-thienyl)- serves as a highly versatile and crucial intermediate in organic synthesis. researchgate.net Its utility stems from the presence of multiple reactive sites within its structure: the electrophilic carbonyl carbon, the electrophilic β-carbon of the enone system, and the reactive double bond. This arrangement allows it to be a precursor for a wide array of more complex molecules, particularly heterocyclic compounds. arabjchem.orgnih.gov

The primary role of this chalcone as a synthetic intermediate is demonstrated in its conversion to five-membered heterocycles like pyrazolines and isoxazolines through the cycloaddition reactions detailed previously. chim.itresearchgate.net In these transformations, the chalcone acts as a foundational building block, incorporating its phenyl and thienyl rings directly into the final product's architecture. The resulting pyrazoline and isoxazoline derivatives are themselves valuable scaffolds in medicinal chemistry, known to exhibit a range of biological activities. revistabionatura.org

Beyond cycloadditions, the enone functionality allows for various other transformations. For instance, it can undergo Michael addition reactions where nucleophiles attack the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is fundamental for constructing more elaborate carbon skeletons. The carbonyl group can also be a site for further reactions, such as reduction to an alcohol or conversion into other functional groups.

The synthesis of substituted thiazines and pyrimidines has also been achieved starting from thienyl chalcones. For example, reaction with thiourea (B124793) can lead to the formation of aminopyrimidine derivatives, showcasing the chalcone's role as a key precursor for six-membered heterocyclic rings as well. researchgate.net The chalcone effectively provides a three-carbon unit that is cyclized with a three-atom reagent.

In essence, 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- is not just a stable compound but a pivotal molecular entity that bridges simple starting materials (acetophenone and thiophene-2-carboxaldehyde) with complex, functionally rich heterocyclic systems. arabjchem.orgresearchgate.net Its accessibility and reactivity make it an indispensable intermediate for synthetic chemists aiming to construct diverse molecular libraries.

Advanced Spectroscopic and Crystallographic Probes for Structural and Electronic Elucidation

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying functional groups and analyzing the molecular structure of chalcones.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is crucial for identifying the key functional groups within the 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- molecule. The analysis of its infrared spectrum reveals characteristic absorption bands that confirm the presence of its core structural features. The most significant vibrations include the stretching of the carbonyl group (C=O), the carbon-carbon double bond (C=C) of the enone system, and the carbon-sulfur bond (C-S) of the thiophene (B33073) ring. acs.orgnih.gov

In various thienyl chalcone (B49325) derivatives, the carbonyl (C=O) stretching vibration is consistently observed as a strong absorption band in the range of 1645–1677 cm⁻¹. acs.orgsysrevpharm.org The α,β-unsaturated system influences the position of this band. The stretching vibrations of the C=C double bond typically appear in the region of 1555–1636 cm⁻¹. acs.orgnih.gov Furthermore, a distinctive band attributed to the C–S stretching vibration within the thiophene ring is found in the range of 713–723 cm⁻¹. acs.org These spectral signatures provide definitive evidence for the chemical structure of thienyl chalcones. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1645 - 1677 | acs.orgsysrevpharm.org |

| Alkenyl (C=C) | Stretching | 1555 - 1636 | acs.org |

| Thiophene (C-S) | Stretching | 713 - 723 | acs.org |

Raman Spectroscopy for Vibrational Mode Assignments and Phase Transitions

Raman spectroscopy complements FTIR analysis by providing detailed information on the vibrational modes of the molecular skeleton. For chalcone derivatives, Raman spectra are used for the complete assignment of vibrational modes, often aided by theoretical calculations like Density Functional Theory (DFT). mdpi.comresearchgate.net The technique is particularly sensitive to the vibrations of non-polar bonds, making it effective for studying the C=C backbone and aromatic ring modes.

In studies of similar chalcones, the carbonyl stretching mode is observed in the Raman spectrum, for instance at 1656 cm⁻¹. researchgate.net The analysis of vibrational spectra allows for a comprehensive interpretation of molecular structure. researchgate.net Furthermore, temperature-dependent Raman spectroscopy has been employed to investigate structural stability and phase transitions in chalcone derivatives. researchgate.net For example, studies on related compounds have revealed reversible phase transitions indicated by discontinuities in the temperature-dependent shift of Raman bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- in solution, providing precise information about the proton and carbon environments.

¹H and ¹³C NMR for Chemical Shift Analysis and Proton/Carbon Environments

¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure by detailing the chemical environment of each hydrogen and carbon atom. nih.gov

In the ¹H NMR spectrum of thienyl chalcones, the protons of the α,β-unsaturated enone system are particularly characteristic. The vinylic protons (–CH=CH–) appear as doublets with a coupling constant (J) typically around 16 Hz, which confirms the trans configuration of the double bond. nih.gov For a representative thienyl chalcone, these doublets might appear at chemical shifts (δ) of approximately 7.41 ppm and 7.78 ppm. nih.gov The aromatic protons of the phenyl and thienyl rings resonate in the downfield region, generally between 7.0 and 8.0 ppm. acs.orgsysrevpharm.org

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) is typically the most downfield signal, appearing around δ 180-190 ppm. acs.orgrsc.org The carbons of the vinylic group and the aromatic rings resonate in the δ 120-145 ppm range. acs.orgnih.gov The absence of an aldehyde proton signal (around δ 10.0 ppm) and the presence of these characteristic peaks validate the formation of the chalcone structure. nih.gov

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Vinylic Protons (-CH=CH-) | 7.40 - 7.80 | Doublet | ~16 | nih.gov |

| Aromatic/Thienyl Protons | 7.10 - 7.90 | Multiplet | N/A | acs.org |

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 180 - 190 | acs.orgrsc.org |

| Aromatic/Thienyl/Vinylic Carbons | 121 - 146 | acs.orgnih.gov |

Advanced NMR Techniques for Stereochemical and Conformational Elucidation

While 1D NMR provides primary structural data, advanced 2D NMR techniques are employed to resolve complex structural questions, including stereochemistry and conformation. numberanalytics.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for this purpose. numberanalytics.comnih.govnumberanalytics.com

COSY experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, such as those across the vinylic double bond and within the aromatic rings. numberanalytics.com

HSQC correlates proton signals directly to their attached carbon atoms (¹H-¹³C), allowing for unambiguous assignment of both ¹H and ¹³C resonances. numberanalytics.com

NOESY is particularly vital for conformational and stereochemical analysis. It detects through-space interactions between protons that are in close proximity. numberanalytics.com For chalcones, NOESY spectra can be used to confirm the trans geometry of the C=C double bond by observing the spatial correlation between the vinylic protons and adjacent aromatic protons. nih.gov Furthermore, it can provide insights into the preferred rotational conformation of the phenyl and thienyl rings relative to the enone bridge. nih.govresearchgate.net

These advanced methods, often combined with computational modeling, provide a detailed three-dimensional picture of the molecule's structure in solution. numberanalytics.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is used to investigate the electronic properties of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For chalcones, the principal electronic transitions are of the π→π* and n→π* type. researchgate.netlibretexts.org

The extended conjugation provided by the cinnamoyl system (phenyl ring, enone bridge) and the thiophene ring results in strong absorption in the UV region. The spectra of thienyl chalcones typically show intense absorption bands corresponding to π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgnih.govlibretexts.org These transitions have high molar absorptivity values. libretexts.org A less intense band, often appearing as a shoulder on the main absorption peak, can be attributed to the n→π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. researchgate.netlibretexts.org

The position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity and the electronic nature of substituents on the aromatic rings. nih.gov Studies on various chalcones show that they are transparent in much of the visible spectral region. researchgate.net

| Property | Description | Typical Observation | Reference |

|---|---|---|---|

| π→π* Transition | Electron promotion from a π bonding to a π* antibonding orbital. | Strong absorption band, typically in the range of 300-450 nm. | researchgate.netnih.gov |

| n→π* Transition | Electron promotion from a non-bonding orbital (carbonyl oxygen) to a π* antibonding orbital. | Weaker absorption band, often observed as a shoulder on the main peak. | researchgate.netlibretexts.org |

| Optical Band Gap | Energy difference between the HOMO and LUMO. | Chalcone derivatives are noted to have small optical band gaps. | researchgate.netresearchgate.net |

Unveiling the Solid-State Architecture of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-: A Crystallographic Perspective

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and electronic properties of a chemical compound. For the chalcone derivative, 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-, single-crystal X-ray diffraction analysis serves as the definitive tool for elucidating its molecular architecture and the intricate network of intermolecular interactions that govern its crystal packing.

Detailed crystallographic studies are crucial for providing a foundational understanding of the structure-property relationships in this class of compounds. Unfortunately, a comprehensive search of publicly available crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), did not yield a specific entry with the complete single-crystal X-ray diffraction data for the unsubstituted title compound, 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-.

While the specific crystallographic data for the title compound is not available, analysis of closely related thienyl chalcone derivatives provides valuable insights into the expected structural features. Studies on substituted analogues consistently reveal key aspects of their solid-state conformation and packing motifs.

For instance, in many chalcone derivatives, the carbonyl oxygen atom acts as a hydrogen bond acceptor, forming interactions with hydrogen atoms from the aromatic rings or the enone bridge of neighboring molecules. Furthermore, π–π stacking interactions between the electron-rich phenyl and thienyl rings are often a key feature, contributing significantly to the stability of the crystal packing. The nature and geometry of these stacking interactions, including centroid-to-centroid distances and ring slippage, are important determinants of the crystal's properties.

Although the precise crystallographic parameters for 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- remain to be experimentally determined and publicly reported, the collective data from its derivatives suggest a structure characterized by a largely planar conformation with potential for rich intermolecular interactions, leading to a stable and well-organized crystal lattice. The elucidation of its specific crystal structure would be a valuable addition to the field, enabling a more detailed and accurate understanding of its solid-state behavior.

Computational and Theoretical Chemistry of 2 Propen 1 One, 1 Phenyl 3 2 Thienyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic characteristics and geometric parameters of chalcone (B49325) systems.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For chalcones like 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-, DFT calculations are routinely employed to predict the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

Commonly, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is used in conjunction with a basis set such as 6-311G or 6-311++G(d,p) to perform these calculations. nih.govepstem.net This level of theory has been shown to produce geometric parameters (bond lengths and angles) that are in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov The optimization process finds the minimum energy conformation of the molecule in the gas phase, providing a detailed picture of its structure.

| Parameter | Typical Method | Representative Value | Reference |

|---|---|---|---|

| Computational Method | DFT | B3LYP / M06-2X | nih.govnih.gov |

| Basis Set | Pople-style | 6-311G / 6-311+G(d,p) | nih.govnih.gov |

| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | ~3.33 D | epstem.net |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For chalcone derivatives, this energy gap also corresponds to the π → π* electronic transition, which governs their absorption of ultraviolet-visible light. DFT calculations are the standard method for determining the energies of these orbitals. For a novel chalcone derivative bearing a p-tolyl group, the HOMO-LUMO gap was calculated to be 3.7374 eV, indicating high stability. nih.gov The distribution of these orbitals is also informative; in many chalcones, the HOMO is located over the cinnamoyl system, while the LUMO is delocalized across the entire molecule. This distribution dictates how the molecule will interact with other reagents.

| Parameter | Significance | Representative Value | Reference |

|---|---|---|---|

| EHOMO | Electron-donating ability | - | nih.gov |

| ELUMO | Electron-accepting ability | - | nih.gov |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity / stability | ~3.74 eV | nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The map is color-coded to show different potential values:

Red and Yellow: Regions of negative potential, which are electron-rich and thus attractive to electrophiles. In chalcones, this area is typically concentrated around the carbonyl oxygen atom due to its high electronegativity.

Blue: Regions of positive potential, which are electron-poor and susceptible to attack by nucleophiles.

Green: Regions of neutral or near-zero potential.

By analyzing the MEP map, chemists can predict how 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- will interact with other molecules, including biological receptors and chemical reagents. The strong negative potential on the carbonyl oxygen confirms it as a primary site for hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. It examines the charge transfer from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

In chalcones, significant delocalization occurs between the π-orbitals of the aromatic rings and the propenone bridge. NBO analysis reveals strong intramolecular charge transfer (ICT) interactions, such as those from lone pair orbitals (n) to antibonding orbitals (π). For example, a π → π interaction within the conjugated system contributes significantly to the molecule's electronic stability. These interactions lead to a more delocalized electron system, which stabilizes the molecule and influences its electronic properties.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static electronic properties, molecular modeling and dynamics simulations explore the molecule's conformational flexibility and behavior over time.

The single bonds within the 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- molecule, particularly those connecting the rings to the propenone linker, allow for rotational freedom. This means the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements and map the energy landscape that connects them.

Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformer. This process, often done using methods like B3LYP with basis sets such as 6-31G or CC-pVTZ, can identify numerous distinct molecular configurations. mdpi.com A study on related diaryl pentadiene derivatives found dozens of unique conformers with an energy difference of less than 36.35 kJ/mol between them. mdpi.com

Molecular Docking for Ligand-Receptor Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as an enzyme's active site. For chalcones containing a thiophene (B33073) ring, like 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-, docking studies are crucial for elucidating their mechanism of action and guiding the design of more potent derivatives.

Research on structurally similar compounds, such as (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives, has utilized molecular docking to explore their potential as inhibitors for various enzymes. For instance, docking studies against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, were performed using AutoDock 4.2 to identify derivatives with promising binding affinities compared to standard inhibitors. researchgate.net Similarly, the binding properties of 3-mesityl-1-(thiophen-2-yl)prop-2-en-1-one were investigated against the main protease of SARS-CoV-2 (PDB ID: 6LU7), revealing a strong affinity for the enzyme's active site. jetir.org

These docking simulations identify the specific amino acid residues that form key interactions with the ligand. The analysis of the docked pose of 3-mesityl-1-(thiophen-2-yl)prop-2-en-1-one with the SARS-CoV-2 main protease highlighted the critical role of residues CYS-145 and HIS-41. jetir.org The interactions observed are diverse, including hydrogen bonds, hydrophobic interactions, and more specific contacts like Pi-Sulfur and Pi-Pi T-shaped interactions, which collectively stabilize the ligand-protein complex. jetir.org The binding affinity, typically expressed as a negative score in kcal/mol, provides a quantitative estimate of the interaction's strength, allowing for the ranking of different compounds. nih.govnih.gov

Table 1: Representative Molecular Docking Findings for Thiophene-Containing Chalcones

| Target Protein | Ligand Type | Key Interacting Residues | Interaction Types | Docking Software |

| Acetylcholinesterase (AChE) | (2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one | Not specified | Not specified | AutoDock 4.2 researchgate.net |

| SARS-CoV-2 Main Protease (6LU7) | 3-mesityl-1-(thiophen-2-yl)prop-2-en-1-one | HIS-41, CYS-145 | Pi-Sulfur, Pi-Pi T-shaped, Hydrophobic | Not specified jetir.org |

| Human Adenosine A2A Receptor (3EML) | 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea (B33335) derivatives | Not specified | Hydrophilic, Lipophilic | AutoDock 4.2 nih.gov |

| C. albicans Dihydrofolate Reductase (4HOF) | Thieno[2,3-b]thiophene derivative | Not specified | Hydrogen bonding, Hydrophobic, Van der Waals | MOE 2013 mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time. embopress.org These simulations are essential for assessing the stability of the predicted binding pose and understanding how the ligand affects the protein's natural fluctuations and conformational dynamics. mdpi.com

MD simulations are performed by calculating the forces between atoms and using them to predict their movements over short time intervals. escholarship.org For a ligand-protein complex, an MD simulation can confirm whether the ligand remains stably bound within the active site or if it dissociates. Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable, low RMSD for the ligand indicates that it maintains its binding pose throughout the simulation.

Furthermore, MD simulations can reveal subtle changes in the protein's structure upon ligand binding, such as alterations in the flexibility of specific regions like alpha-helices or loops. mdpi.com These dynamic changes can be crucial for the protein's function and the ligand's inhibitory activity. By calculating the binding free energy over the course of the simulation, often using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), researchers can obtain a more accurate estimation of binding affinity that accounts for the dynamic nature of the interaction. mdpi.com

Table 2: Purpose and Outputs of Molecular Dynamics Simulations

| Analysis Type | Purpose | Key Output Metric |

| System Equilibration | To heat the system to a target temperature and allow it to reach a stable state before production simulation. mdpi.com | Temperature, Pressure, Density |

| RMSD Analysis | To assess the structural stability of the protein and the ligand's binding pose over time. | Root Mean Square Deviation (Å) |

| Flexibility Analysis | To identify changes in the motion of protein residues upon ligand binding. mdpi.com | Root Mean Square Fluctuation (RMSF) |

| Binding Free Energy Calculation | To provide a more accurate estimation of binding affinity by considering dynamic effects. mdpi.com | ΔG_binding (kcal/mol) |

| Cluster Analysis | To identify the most representative conformations of the ligand-protein complex during the simulation. mdpi.com | Conformation clusters |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-. nih.gov These theoretical calculations provide valuable support for experimental data obtained from techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, aiding in structural confirmation. nih.gov

Theoretical vibrational frequencies (FT-IR) are typically calculated for the optimized molecular structure in the gaseous phase. nih.gov A known discrepancy exists between these calculated values and experimental data, which are often recorded in the solid state. To bridge this gap, the computed frequencies are uniformly scaled by a specific factor (e.g., 0.9614) to improve their correlation with experimental results. nih.gov This allows for the precise assignment of vibrational modes, such as the characteristic stretching frequencies of the carbonyl (C=O) and ethylenic (C=C) groups in the chalcone core. mdpi.com

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely employed to calculate the ¹H and ¹³C chemical shifts. nih.gov These theoretical predictions generally show excellent agreement with experimental spectra. For instance, the calculated chemical shift for the highly deshielded carbonyl carbon in similar chalcones is often found to be very close to the experimental value, typically appearing around 190-195 ppm. nih.govmdpi.com The comparison between computed and experimental spectra serves as a rigorous validation of the molecule's proposed structure. nih.gov

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for Chalcone-like Structures

| Spectroscopic Technique | Parameter | Typical Experimental Value | Typical Theoretical Value (Method) |

| FT-IR | Carbonyl (C=O) Stretch | ~1663 cm⁻¹ mdpi.com | Scaled values are compared to experimental data nih.gov |

| ¹³C NMR | Carbonyl (C=O) Carbon | ~190.07 ppm nih.gov | ~190.27 ppm (CAM-B3LYP) nih.gov |

| ¹³C NMR | Aromatic Carbons | ~100-175 ppm nih.gov | Values generally show good agreement with experiment nih.gov |

| ¹H NMR | Ethylenic Protons | Varies | GIAO method provides accurate predictions nih.gov |

Thermodynamic Parameters and Stability Investigations

The electronic stability of the molecule can be assessed by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. nih.gov A larger energy gap generally corresponds to lower chemical reactivity and higher kinetic stability.

Further insights into stability are provided by Natural Bond Orbital (NBO) analysis, which investigates charge transfer interactions within the molecule. nih.gov These calculations can quantify the stabilizing effects of electron delocalization between filled and empty orbitals. Additionally, the interaction between a ligand and a protein can induce changes in the protein's thermal stability, modifying parameters like the midpoint denaturation temperature and the enthalpy of unfolding, which correlate with changes in the protein's flexibility. nih.govnih.gov

Table 4: Key Parameters from Thermodynamic and Stability Investigations

| Parameter | Method of Calculation | Significance |

| Gibbs Free Energy (G) | DFT researchgate.net | Indicates the relative stability of different molecular conformers. nih.gov |

| Enthalpy (H) | DFT researchgate.net | Represents the total heat content of the system. |

| HOMO-LUMO Energy Gap | DFT nih.gov | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Natural Bond Orbital (NBO) Analysis | NBO Calculation nih.gov | Quantifies intramolecular charge transfer and delocalization, indicating stabilizing interactions. nih.gov |

| Dipole Moment (μ) | DFT nih.gov | Provides information about the molecule's overall polarity. |

Mechanistic Insights into Biological Activities in Vitro and Cellular Studies

Anticancer Mechanisms at the Cellular Level

Chalcones, as a class, are recognized for their significant potential in anticancer research, demonstrating a range of activities against various cancer types in both therapy-susceptible and resistant forms. nih.gov The 1,3-diaryl-2-propen-1-one framework serves as a valuable scaffold for developing new anticancer agents. nih.govnih.gov

The cytotoxic potential of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- and its derivatives has been evaluated against a panel of human cancer cell lines. The effectiveness of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of the cancer cell population.

Derivatives of the core structure have demonstrated significant antiproliferative activity. For instance, certain chalcone (B49325) derivatives exhibit potent cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating high efficacy. researchgate.netnih.gov Studies on related structures show that even minor chemical modifications can significantly influence their potency against different cancer types, including melanoma, renal, colon, and breast cancer cell lines. nih.govresearchgate.net For example, some chalcone analogs have shown moderate cytotoxic activity against the HeLa cervical cancer cell line. ugm.ac.id The table below summarizes the reported in vitro cytotoxic activities of selected chalcone derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected Chalcone Derivatives Against Human Cancer Cell Lines This table displays data for structurally related chalcone compounds to illustrate the general anticancer potential of this chemical class.

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Oleoyl Hybrid of a Natural Antioxidant | HCT116 | Colorectal Cancer | 22.4 | researchgate.net |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivative (5a) | KM12 | Colon Cancer | 1.25 | nih.gov |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivative (5a) | SNB-75 | CNS Cancer | 1.26 | nih.gov |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivative (5a) | A498 | Renal Cancer | 1.33 | nih.gov |

| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | HeLa | Cervical Cancer | ~51.4 (22.75 µg/mL) | ugm.ac.id |

| Acridin-dimethoxyphenyl-propenone Derivative (1C) | A2780 | Ovarian Carcinoma | 6.59 | nih.gov |

A primary mechanism through which chalcones exert their anticancer effects is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell division cycle. nih.gov Research on various chalcone derivatives demonstrates their ability to trigger apoptosis in cancer cells, a process confirmed by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov

Furthermore, these compounds can cause cell cycle arrest, effectively halting the proliferation of cancer cells. rsc.org Studies show that chalcones can block the cell cycle at specific phases, most commonly the G2/M phase. nih.govnih.gov This arrest is often associated with the modulation of key regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins. For example, treatment with certain chalcone derivatives has been shown to decrease the levels of the CDK1/Cyclin-B complex, which is crucial for the transition from the G2 to the M phase of the cell cycle. nih.gov The induction of G1 phase arrest has also been observed, linked to the upregulation of inhibitors like p21 and the downregulation of proteins such as cyclin D, cyclin E, and various CDKs. jmb.or.kr This disruption of the cell cycle prevents cancer cells from dividing and leads to their eventual death. nih.gov

At the molecular level, the anticancer activity of chalcones is linked to their interaction with specific cellular targets and the modulation of critical signaling pathways. One of the key enzymes implicated as a target for chalcone derivatives is DNA topoisomerase II. researchgate.net Topoisomerases are essential enzymes that manage the topological state of DNA, which is critical during processes like DNA replication and chromosome segregation. nih.gov By introducing transient double-strand breaks, topoisomerase II resolves DNA tangles that would otherwise obstruct these vital cellular functions. nih.govnih.gov

Certain anticancer drugs, known as topoisomerase II poisons, work by stabilizing the temporary complex formed between the enzyme and DNA, which leads to the accumulation of permanent DNA double-strand breaks and ultimately triggers cell death. embopress.orgmdpi.com Some chalcone-related compounds have shown potent inhibitory activity against DNA topoisomerase II, in some cases exceeding that of established clinical agents like etoposide. researchgate.net The inhibition of this enzyme is a well-established strategy in cancer therapy, and its targeting by chalcone derivatives highlights a specific molecular mechanism for their cytotoxic effects. nih.govmdpi.com Beyond topoisomerase, other potential targets for chalcones include thioredoxin reductase, an enzyme involved in cellular redox balance. mdpi.com

Antimicrobial and Antifungal Action Mechanisms

The structural features of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- also confer notable antimicrobial and antifungal properties. The chalcone skeleton is considered an attractive template for developing new agents to combat a variety of pathogens. mdpi.com

Chalcones and their derivatives have demonstrated inhibitory activity against a range of pathogenic microbes, including Gram-positive bacteria like Staphylococcus aureus and various fungal species. mdpi.comresearchgate.net The mechanism of action is often attributed to the compound's ability to disrupt microbial membrane integrity. The lipophilic nature of these molecules allows them to penetrate the lipid-rich membranes of bacteria and fungi, leading to increased permeability and leakage of essential intracellular components. nih.gov

Studies have shown that certain chalcone analogs possess significant antimicrobial activity against a panel of bacteria and fungi, with their effectiveness compared to standard drugs like Gentamicin. researchgate.net The minimum inhibitory concentration (MIC) is a key measure of this activity. For example, some selenium-containing analogs have shown bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) at low MIC values. nih.gov While specific data for 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- against Microsporum gypseum is limited, related compounds like substituted 2-aminothiophenes have shown a dose-dependent effect on the protein profile and structure of this dermatophyte. nih.gov

Table 2: In Vitro Antimicrobial Activity (MIC) of Selected Related Compounds This table presents data for structurally related compounds to illustrate the general antimicrobial potential of this chemical class.

| Compound Type | Pathogen | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-phenyl-1,2-benzoisoselenazol-3(2H)-one (PZ51) | Staphylococcus aureus 209P | 0.20 | nih.gov |

| 2-phenyl-1,2-benzoisoselenazol-3(2H)-one (PZ51) | Methicillin-Resistant S. aureus (90% of strains) | 1.56 | nih.gov |

| Substituted 2-aminothiophene (Compound 2) | Microsporum gypseum | 2.00 - 128 | nih.gov |

| Phenolic Acid (Caffeic Acid) | Staphylococcus aureus CECT 976 | 1250 | mdpi.com |

The antiprotozoal activity of chalcones has been specifically investigated against Trichomonas gallinae, a flagellated parasite that causes avian trichomoniasis in a wide range of birds. utoronto.cawikipedia.org This disease can be severe, particularly in young birds, and resistance to standard nitroimidazole treatments has prompted the search for alternative therapies. frontiersin.org

In vitro studies have demonstrated that synthetic 1,3-diaryl-2-propen-1-ones, the class to which 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- belongs, possess potent antitrichomonal activity. utoronto.ca The effectiveness is measured by the minimal lethal concentration (MLC), the lowest concentration of the compound that kills the parasite. Research has shown that specific substitutions on the phenyl rings of the chalcone structure can lead to very low MLC values, indicating high potency against T. gallinae trophozoites. utoronto.ca For instance, a study of several synthetic chalcones revealed that compounds with hydroxyl and methoxy (B1213986) substitutions were particularly effective, with one derivative showing an MLC of just 0.78 µg/ml. utoronto.ca This suggests that the chalcone scaffold is a promising starting point for the development of new treatments for avian trichomoniasis.

Interaction with Microbial Cellular Components and Enzymes

The antimicrobial potential of chalcones, including the thiophene-containing derivative 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-, is a subject of considerable research. The core structure of chalcones, featuring an α,β-unsaturated carbonyl system, is considered crucial for their biological activities. nih.govjksus.orgpharmatutor.org This reactive group makes them effective synthons for a variety of heterocyclic compounds with demonstrated antimicrobial properties. jksus.orgjournalcra.com

The precise mechanism of antibacterial action for chalcones is not fully elucidated but is thought to be multifaceted. mdpi.com One proposed mechanism involves the disruption of the bacterial cell membrane. Studies on related chalcones have shown that these compounds can alter the cell morphology of bacteria such as Staphylococcus aureus and Escherichia coli, leading to damage of the cellular surface. frontiersin.org This suggests an interaction with the lipid bilayer or membrane-bound proteins, compromising cellular integrity.

Furthermore, thiophene-based chalcones have been investigated for their ability to inhibit microbial enzymes. A recent study demonstrated that certain 2-acetylthiophene-based chalcones can act as inhibitors of digestive enzymes like lipase (B570770) and trypsin. nih.gov Enzyme inhibition is a key mechanism by which many antimicrobial agents exert their effects. nih.govmdpi.comyoutube.com For instance, the inhibition of essential enzymes can disrupt metabolic pathways necessary for microbial survival. While direct enzymatic inhibition studies on 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- are limited, the activity of its analogs suggests this as a probable mode of action.

The antibacterial spectrum of chalcone derivatives can be broad, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria. ijpsjournal.comwisdomlib.orgnih.gov The presence of specific substituent groups on the aromatic rings can significantly influence the potency and spectrum of activity. nih.govpharmatutor.org

Table 1: Antimicrobial Activity of Selected Thienyl Chalcone Derivatives

| Compound/Derivative | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Thienyl Chalcone Analogs | Staphylococcus aureus | Moderate to good activity | jksus.org |

| Thienyl Chalcone Analogs | Escherichia coli | Moderate to good activity | jksus.org |

| Thienyl Chalcone Analogs | Bacillus subtilis | Moderate to good activity | jksus.org |

| Thiophene-based Chalcones | Lipase (Digestive Enzyme) | Inhibition (40.18-74.23%) | nih.gov |

| Thiophene-based Chalcones | Trypsin (Digestive Enzyme) | Inhibition (40.86-73.91%) | nih.gov |

This table presents data for related thienyl chalcone compounds to illustrate the potential activities of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-.

Antioxidant Activities and Mechanistic Pathways

Chalcones are recognized for their significant antioxidant properties, which are attributed to their unique chemical structure. who.intdergipark.org.tr These properties are critical in combating oxidative stress, a condition implicated in numerous diseases. dergipark.org.tr

Free Radical Scavenging Capabilities

The ability to scavenge free radicals is a primary mechanism of antioxidant action. Chalcones, including those with a thiophene (B33073) ring, have demonstrated potent free radical scavenging activity in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. dergipark.org.trmdpi.comnih.govscirp.orgsphinxsai.com

The scavenging process can occur through several mechanisms, with the most common being Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to the free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron to the radical species. The efficiency of these processes is influenced by the molecular structure of the chalcone, including the presence and position of hydroxyl and other substituent groups. who.int Computational studies on thiophenyl-chalcone derivatives have correlated their high antioxidant activity with their frontier molecular orbital energies, indicating that electronic properties play a key role in their scavenging potential. dergipark.org.tr

Table 2: Radical Scavenging Activity of Representative Chalcone Derivatives

| Assay | Compound Type | IC50 Value / % Inhibition | Reference |

|---|---|---|---|

| DPPH | Thiophenyl-chalcone derivative (4e) | IC50: 18.32 µM | dergipark.org.tr |

| ABTS | Thiophenyl-chalcone derivative (4e) | IC50: 13.12 µM | dergipark.org.tr |

| DPPH | General Chalcone Derivatives | >90% inhibition at 100 ppm for active compounds | nih.gov |

| ABTS | General Chalcone Derivatives | >90% inhibition at 100 ppm for active compounds | nih.gov |

IC50 represents the concentration required to scavenge 50% of the radicals. Data is for related chalcone compounds.

Modulation of Oxidative Stress Markers (e.g., ROS levels, lipid peroxidation)

Beyond direct radical scavenging, 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- and related chalcones can modulate cellular markers of oxidative stress. This includes the regulation of intracellular Reactive Oxygen Species (ROS) levels and the inhibition of lipid peroxidation.

Some chalcone analogs have been shown to effectively down-regulate the production of ROS in cellular models. rsc.org Conversely, other studies have reported that certain hydroxyl-substituted chalcones can induce an increase in radical generation within mitochondria, leading to a depletion of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.gov This dual potential highlights the complexity of chalcone interactions within the cellular redox environment.

Lipid peroxidation is a destructive chain reaction that damages cell membranes. Chalcones have been found to inhibit this process. For example, prenylated chalcones isolated from Helichrysum teretifolium demonstrated a significant inhibitory effect on Fe2+-induced lipid peroxidation in rat liver microsomes. researchgate.net This protective effect against lipid damage is a key aspect of their antioxidant activity.

Enhancement of Endogenous Antioxidant Enzyme Systems

The body possesses a sophisticated network of endogenous antioxidant enzymes to defend against oxidative damage. These include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). ulisboa.ptresearchgate.netnih.gov Chalcone derivatives have been found to enhance these native defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Upon activation by chalcones, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1) and those involved in the synthesis of glutathione (GSH). nih.gov An increased level of GSH, in turn, provides the substrate for GPX, bolstering the cell's capacity to neutralize harmful peroxides. While direct studies on 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- are pending, the established ability of the chalcone scaffold to activate the Nrf2 pathway suggests a strong potential for this compound to enhance endogenous antioxidant defenses.

Anti-inflammatory Properties and Molecular Targets

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Chalcones have emerged as promising anti-inflammatory agents due to their ability to target key molecular components of the inflammatory cascade. nih.govresearchgate.netnih.gov

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandins)

A primary mechanism of the anti-inflammatory action of chalcones is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (PGs). wikipedia.org

Numerous studies have demonstrated that chalcone derivatives can significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. rsc.org This effect is largely attributed to the suppression of the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the high-output production of NO during inflammation. rsc.orgnih.gov

Similarly, chalcones have been shown to reduce the levels of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2). This is achieved by inhibiting the activity and expression of cyclooxygenase-2 (COX-2), the key enzyme that catalyzes the conversion of arachidonic acid into prostaglandins during an inflammatory response. rsc.orgajol.infonih.gov The inhibition of both iNOS and COX-2 is often mediated through the down-regulation of critical inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. rsc.orgnih.govacs.org

Table 3: Effect of Chalcone Derivatives on Inflammatory Mediators

| Compound/Derivative | Target Mediator/Enzyme | Observed Effect | Cellular Model | Reference |

|---|---|---|---|---|

| Chalcone Analogs (3h, 3l) | NO Production | Dose-dependent inhibition | RAW264.7 cells | rsc.org |

| Chalcone Analogs (3h, 3l) | iNOS Expression | Significant suppression | RAW264.7 cells | rsc.org |

| Chalcone Analogs (3h, 3l) | PGE2 Release | Dose-dependent inhibition | RAW264.7 cells | rsc.org |

| Chalcone Analogs (3h, 3l) | COX-2 Expression | Significant suppression | RAW264.7 cells | rsc.org |

| α-X-TMCs | iNOS Activity | Inhibition | Macrophages | nih.gov |

This table summarizes findings for various chalcone derivatives, indicating the likely anti-inflammatory mechanisms of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-.

Modulation of Key Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

The anti-inflammatory properties of chalcone derivatives are often attributed to their ability to modulate the activity of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). dovepress.commdpi.com These enzymes are pivotal in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. researchgate.net

Research into various chalcone derivatives has demonstrated significant inhibitory activity against both COX and LOX enzymes. For instance, studies on different chalcone structures have revealed compounds with potent and selective inhibition of COX-2, an isoform of cyclooxygenase that is upregulated during inflammation. researchgate.net A study on 1,3-diphenylprop-2-yn-1-ones, structurally related to chalcones, identified a derivative, 1-(4-fluorophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one, with a strong COX-2 inhibitory potency (IC50 = 0.1 μM) and high selectivity. nih.gov Another compound from the same study, 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one, showed a balanced inhibition of both COX-2 (IC50 = 1.0 μM) and 5-LOX (IC50 = 1.0 μM). nih.gov While specific IC50 values for 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- are not extensively documented in the available literature, the general activity of the chalcone scaffold suggests its potential as a dual inhibitor of COX and LOX pathways. researchgate.netnih.gov

Inhibitory Activity of Chalcone Analogs on COX and LOX Enzymes

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(4-fluorophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | COX-2 | 0.1 | nih.gov |

| 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | COX-2 | 1.0 | nih.gov |

| 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | 5-LOX | 1.0 | nih.gov |

| 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | 15-LOX | 3.2 | nih.gov |

Effects on Immune Cell Responses (e.g., Macrophage Activation)

The immunomodulatory effects of chalcones extend to their influence on immune cells, particularly macrophages. nih.gov Macrophage activation is a critical component of the inflammatory response, characterized by the release of various signaling molecules, including nitric oxide (NO) and cytokines. nih.govnih.gov

Chalcone derivatives have been shown to modulate macrophage responses by inhibiting the production of pro-inflammatory mediators. nih.govmdpi.com For example, certain chalcones can suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the high-output production of NO in activated macrophages. nih.govqiagen.com This suppression of NO is a key mechanism of their anti-inflammatory action. Furthermore, chalcones have been reported to reduce the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from macrophages stimulated with lipopolysaccharide (LPS). dovepress.commdpi.comajol.info This effect is often mediated through the inhibition of signaling pathways like NF-κB and mitogen-activated protein kinases (MAPKs). nih.govajol.info The ability of the chalcone scaffold to modulate these pathways underscores the potential of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- to influence immune cell functions.

Effect of Chalcone Derivatives on Macrophage Activity

| Chalcone Type | Cell Line | Effect | Signaling Pathway Implicated | Reference |

|---|---|---|---|---|

| α-X-substituted 2′,3,4,4′-tetramethoxychalcones | RAW 264.7 macrophages | Inhibition of iNOS activity and cytokine expression | Inhibition of NF-κB | nih.govscilit.com |

| Bis-chalcones | RAW 264.7 macrophages | Reduction of cytokine production (TNF-α, IL-6) | Not specified | mdpi.com |

| 3-(5-methyl-furan-2-yl)-naphthalen-1-yl-propenone | U937 macrophages | Inhibition of IL-6 and IL-8 secretion | Inhibition of ERK and JNK pathways | ajol.info |

Enzyme Inhibition Studies (Beyond Inflammation/Cancer)

The inhibitory potential of the chalcone scaffold is not limited to enzymes involved in inflammation and cancer. Research has explored their interactions with a variety of other enzymatic systems.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. mdpi.comsigmaaldrich.cn Some chalcone derivatives have been investigated as potential MAO-B inhibitors. While direct studies on 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- are limited, related structures have shown activity. For instance, studies on cinnamylamine (B1233655) derivatives, which share a similar phenyl-propenyl core, have demonstrated time-dependent inhibition of MAO-B. nih.gov The search for novel, selective MAO-B inhibitors has led to the exploration of various heterocyclic compounds, and the thiophene ring in 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- makes it an interesting candidate for such studies. nih.gov

Neuraminidase Enzyme Interactions

Neuraminidase is a key enzyme on the surface of influenza viruses, and its inhibition prevents the release of new virus particles from infected cells. google.comnih.gov While established neuraminidase inhibitors are available, the search for new ones continues. figshare.com There is currently limited direct evidence in the reviewed literature to suggest that 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- or other chalcones are significant inhibitors of viral neuraminidase. The primary focus of chalcone research has been on their anti-inflammatory, antimicrobial, and anticancer properties. pharmatutor.orgnih.gov

Other Relevant Enzymatic Systems

The broad biological activity of chalcones suggests they may interact with various other enzymes. One notable area of investigation is their effect on cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a vast number of drugs and other xenobiotics. nih.govbiomolther.org Inhibition of CYP450 enzymes can lead to significant drug-drug interactions. solvobiotech.comnih.gov Chalcones and their derivatives have been shown to inhibit certain CYP450 isoforms.

Additionally, various chalcone derivatives have been evaluated for their inhibitory effects on other enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA). nih.govnih.govarel.edu.trresearchgate.net For example, a series of piperidyl-thienyl chalcone derivatives were found to be selective and potent inhibitors of acetylcholinesterase. nih.gov Another study on chalcone-imide derivatives reported inhibitory activity against both human carbonic anhydrase isoforms (hCA I and II) and acetylcholinesterase. arel.edu.tr These findings highlight the diverse enzyme-inhibiting potential of the chalcone scaffold, suggesting that 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- could also interact with these or other enzymatic systems.

Inhibitory Activity of Chalcone Derivatives on Various Enzymes

| Compound Class | Target Enzyme | Reported Activity (Ki or IC50) | Reference |

|---|---|---|---|

| Piperidyl-thienyl chalcones | Acetylcholinesterase (AChE) | IC50 values as low as 0.13 μM | nih.gov |

| Halogenated chalcones | Acetylcholinesterase (AChE) | Ki values in the range of 1.83–11.19 nM | nih.gov |

| Halogenated chalcones | Butyrylcholinesterase (BChE) | Ki values in the range of 3.35–26.70 nM | nih.gov |

| Chalcone-imide derivatives | Human Carbonic Anhydrase I (hCA I) | Ki values in the range of 426.47–699.58 nM | arel.edu.tr |

| Chalcone-imide derivatives | Human Carbonic Anhydrase II (hCA II) | Ki values in the range of 214.92–532.21 nM | arel.edu.tr |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Phenyl and Thienyl Moieties

The introduction of various substituent groups onto the phenyl and thienyl rings is a primary strategy for modulating the activity of thienyl chalcones. These modifications can induce significant changes through electronic effects, steric hindrance, and positional differences.

The electronic nature of substituents on the aromatic rings plays a critical role in the reactivity and biological activity of thienyl chalcones. The distribution of electron density across the molecule, particularly within the π-conjugated system, is heavily influenced by whether a substituent donates or withdraws electrons.

Research has shown that the presence of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), can enhance certain properties. For instance, the +Resonance effect of a methoxy group has been linked to higher second-harmonic generation (SHG) efficiency, a key parameter in nonlinear optical (NLO) materials. researchgate.net In studies on thienyl chalcones as monoamine oxidase-B (MAO-B) inhibitors, a dimethylamino group on the phenyl ring was a feature of one of the most potent compounds. nih.gov However, strong electron-donating groups on the phenyl ring (B-ring) have also been suggested to lower the molecule's Michael-type reactivity toward thiols like glutathione (B108866), which can, in turn, reduce certain biological effects. mdpi.com